molecular formula C13H15NO3S B2554527 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1797875-63-8

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2554527
CAS RN: 1797875-63-8
M. Wt: 265.33
InChI Key: CUAXBZOFLFWSDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to the target molecule "N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)furan-2-carboxamide", was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a series of analogues with moderate to good yields ranging from 43% to 83% . Although the target molecule was not synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the related research was confirmed using various analytical techniques such as NMR, IR, and MS data . These techniques are crucial for determining the structure of the target molecule as well. The presence of a furan ring and a thiophene ring in the target molecule suggests that it would exhibit distinct spectroscopic features that could be identified and characterized using these methods.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the target molecule can be inferred from the related compounds studied. For instance, the antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, and one of the molecules showed significant activity against drug-resistant bacteria, including A. baumannii and K. pneumoniae . Similarly, the target molecule may also possess antibacterial properties, which could be explored through empirical studies. The molecular docking studies mentioned in the papers provide a computational approach to predict the interaction of these compounds with bacterial proteins, which could be a valuable tool for understanding the potential mechanism of action of the target molecule .

Scientific Research Applications

Pharmacological Activities of Furanyl Derivatives

Furanyl derivatives derived from red seaweed Gracilaria opuntia exhibit significant pharmacological activities. These compounds have been assessed for anti-inflammatory activities against pro-inflammatory enzymes and have shown antioxidative effects in various in vitro models. The studies indicate potential anti-inflammatory properties comparable to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Moreover, these furanyl derivatives possess significant anti-diabetic properties, as determined by various inhibitory activities, and their angiotensin-converting enzyme-I (ACE-I) inhibitory activity is comparable to commercial ACE inhibitors like captopril (Makkar & Chakraborty, 2018).

Novel Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, including furanyl derivatives, have been synthesized and evaluated as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating their potential as novel therapeutic agents for treating diseases caused by protozoa (Ismail et al., 2004).

Maillard Reaction and Color Formation

Studies on the thermal treatment of methanolic solutions containing furan-2-carboxaldehyde have identified key compounds involved in the Maillard reaction, leading to the formation of colored compounds. This research contributes to the understanding of the chemical processes underlying color formation in food and related products (Hofmann, 1998).

Biobased Polyesters Synthesis

Furanyl compounds, such as 2,5-bis(hydroxymethyl)furan, have been used as building blocks in the enzymatic synthesis of novel biobased polyesters. This approach represents an eco-friendly alternative to conventional petroleum-based polymers, contributing to the development of sustainable materials (Jiang et al., 2014).

Antidepressant Potential of Furanyl Derivatives

A novel series of furanyl derivatives have been designed and synthesized, showing promising results as 5-HT3 receptor antagonists with potential antidepressant-like activity. This research opens new avenues for developing antidepressant drugs based on furanyl scaffolds (Mahesh et al., 2011).

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-5-6-12(18-9)11(16-2)8-14-13(15)10-4-3-7-17-10/h3-7,11H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAXBZOFLFWSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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